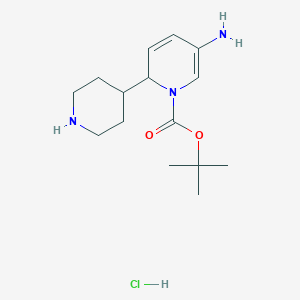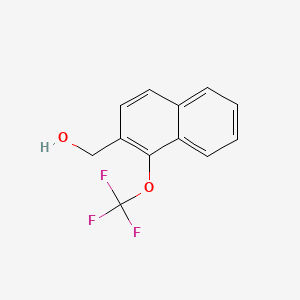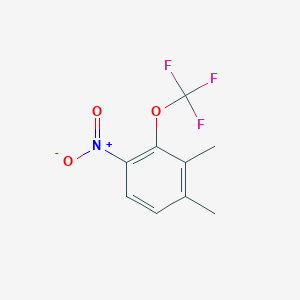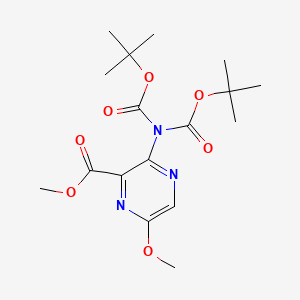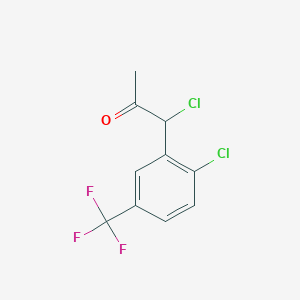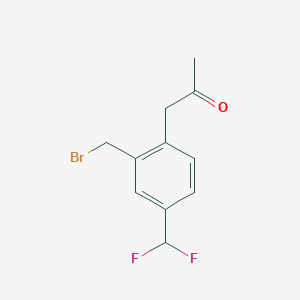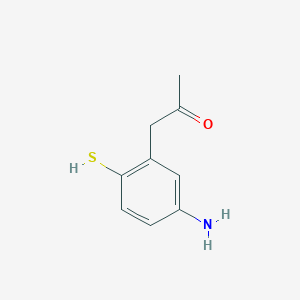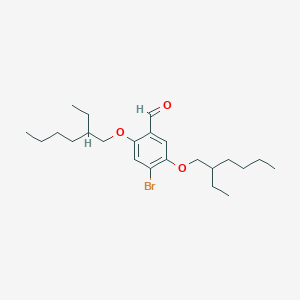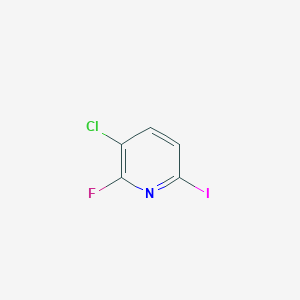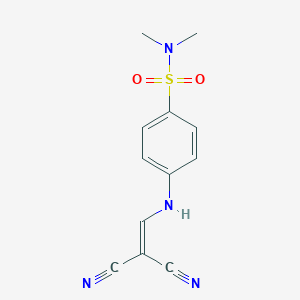
1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of a trifluoromethyl group, a methylthio group, and a propan-2-one moiety
Preparation Methods
The synthesis of 1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(methylthio)benzaldehyde and trifluoromethyl ketone.
Reaction Conditions: The key steps involve the formation of the propan-2-one moiety through aldol condensation or similar reactions. The reaction conditions often include the use of strong bases like sodium hydroxide or potassium hydroxide, and solvents such as ethanol or methanol.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts may be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the methylthio group, leading to the formation of new derivatives with different functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes or inhibit key enzymes.
Comparison with Similar Compounds
1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds:
Similar Compounds: Compounds with similar structures include 1-(3-(Methylthio)phenyl)propan-2-one and 1-(2-(Trifluoromethyl)phenyl)propan-2-one.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable compound for ongoing research and development.
Properties
Molecular Formula |
C11H11F3OS |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
1-[3-methylsulfanyl-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11F3OS/c1-7(15)6-8-4-3-5-9(16-2)10(8)11(12,13)14/h3-5H,6H2,1-2H3 |
InChI Key |
UBPFSZDPEACCHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)SC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


